4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid
Overview
Description
4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is a chemical compound with the molecular formula C11H17N3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a benzoic acid moiety attached to a piperazine ring substituted with a methyl group and a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid typically involves the reaction of 4-methylpiperazine with benzoic acid derivatives under specific conditions. One common method includes the sulfonylation of 4-methylpiperazine followed by the coupling with benzoic acid. The reaction conditions often require the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
- 4-(4-Methyl-piperazine-1-sulfonyl)-phenylamine
- 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine
- 2,7-Bis-(4-Methyl-piperazine-1-sulfonyl)-fluoren-9-one oxime
Comparison: 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is unique due to its benzoic acid moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the benzoic acid group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis. In contrast, similar compounds like 4-(4-Methyl-piperazine-1-sulfonyl)-phenylamine lack the carboxylic acid functionality, limiting their reactivity and applications.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13-6-8-14(9-7-13)19(17,18)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJAJCVRIVTFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354759 | |
Record name | 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19580-36-0 | |
Record name | 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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